N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide
Description
N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide (hereafter referred to by its full IUPAC name) is a synthetic small molecule characterized by a propanamide backbone substituted with a 2,5-dichlorophenyl group and a 3,4-dimethoxyphenylmethylamino moiety. Specifically, it has been identified as a disruptor of KRAS-membrane association in pancreatic cancer cells, a mechanism critical for inhibiting tumor growth driven by the KRAS oncogene . Structural analysis reveals that its dichlorophenyl and dimethoxyphenyl groups contribute to its hydrophobic interactions with cellular membranes, while the propanamide linker facilitates binding to intracellular targets.
Notably, the compound was previously listed by CymitQuimica as a research chemical but is currently discontinued, limiting its commercial availability .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3/c1-11(18(23)22-15-9-13(19)5-6-14(15)20)21-10-12-4-7-16(24-2)17(8-12)25-3/h4-9,11,21H,10H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXJVLSXUHWNGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3,4-Dimethoxybenzaldehyde
A two-step procedure yields the amine precursor:
- Condensation : 3,4-Dimethoxybenzaldehyde reacts with ammonium acetate in methanol to form an imine intermediate.
- Reduction : Sodium borohydride or catalytic hydrogenation (H₂/Pd-C) reduces the imine to (3,4-dimethoxyphenyl)methylamine.
Key Parameters :
- Solvent: Methanol or ethanol
- Temperature: 0–25°C (reduction step)
- Yield: 75–85% after purification by column chromatography.
Propanamide Backbone Preparation
Halogenation of Ethyl Lactate Derivatives
Ethyl 2-bromopropionate serves as a versatile intermediate:
- Synthesis : Reacting lactic acid with thionyl bromide (SOBr₂) in dichloromethane at 0°C.
- Alternative Route : Ethyl 2-chloropropionate generated via Appel reaction (triphenylphosphine/CCl₄).
Critical Considerations :
- Brominated derivatives exhibit higher reactivity in nucleophilic substitutions compared to chlorinated analogs.
- Stabilization of the α-carbon electrophile is essential to minimize side reactions.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
A standard approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) :
- Activation : 2-Bromopropionic acid (1.2 equiv) reacts with EDCI (1.5 equiv) and HOBt (1.5 equiv) in anhydrous DMF.
- Coupling : Addition of (3,4-dimethoxyphenyl)methylamine (1.0 equiv) at 0°C, followed by stirring at 25°C for 12 h.
- Workup : Extraction with ethyl acetate, washing (NaHCO₃, brine), and silica gel chromatography.
Uranium/Guanidinium-Based Coupling Agents
HATU (Hexafluorophosphate azabenzotriazole tetramethyl uranium) offers superior efficiency:
- Conditions : 2-Bromopropionic acid (1.1 equiv), HATU (1.3 equiv), DIPEA (3.0 equiv) in DMF, 25°C, 6 h.
- Advantages : Reduced reaction time and higher functional group tolerance.
Nucleophilic Substitution to Install the Amine Side Chain
Displacement of α-Halogen in Propanamide
The bromine in 2-bromo-N-(2,5-dichlorophenyl)propanamide undergoes substitution:
- Reaction : 2-Bromo-N-(2,5-dichlorophenyl)propanamide (1.0 equiv) reacts with (3,4-dimethoxyphenyl)methylamine (1.5 equiv) in acetonitrile at 80°C for 8 h.
- Base : Potassium carbonate (2.0 equiv) facilitates deprotonation of the amine.
Optimization Data :
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 8 | 78 |
| DMF | 100 | 6 | 65 |
| THF | 65 | 12 | 58 |
Stereochemical Considerations
The (2S)-configured propanamide is critical for binding to the KRAS4b-PDEδ interface. Two enantioselective approaches are documented:
Chiral Pool Synthesis
Kinetic Resolution
- Catalyst : Pseudomonas cepacia lipase (PS-C) selectively hydrolyzes (R)-ethyl 2-bromopropionate.
- Enantiomeric Excess : >98% ee achieved after 24 h at 30°C.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 3.90 (s, 6H, OCH₃), 3.75 (m, 1H, CHNH), 2.95 (dd, J = 13.2, 6.8 Hz, 1H, CH₂).
- HRMS (ESI+) : m/z 383.27 [M+H]⁺ (calc. 383.27).
Scalability and Process Optimization
Solvent Selection for Large-Scale Reactions
Byproduct Mitigation
- Quenching Sequences : Sequential washes with citric acid (5%) and NaHCO₃ (5%) remove unreacted EDCI/HOBt.
- Crystallization : Recrystallization from hot isopropanol yields >99% pure product.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| EDCI/HOBt Coupling | Low cost, simple workup | Moderate yields | 68–72 |
| HATU-Mediated Coupling | High efficiency, short reaction time | Expensive reagents | 82–86 |
| Nucleophilic Substitution | No acid activation required | High temperatures needed | 78 |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Functional and Mechanistic Insights
(a) Dichlorophenyl Propanamide Derivatives
- Propanil: A simpler analog lacking the dimethoxyphenylmethylamino group, propanil is widely used as a herbicide. Its mechanism involves blocking acetyl-CoA carboxylase in plants, leading to lipid biosynthesis disruption . The absence of the dimethoxy substitution in propanil reduces its membrane-targeting specificity compared to the target compound.
- 2-(4-chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide: This compound shares a dichlorophenyl-propanamide core but includes a phenoxy substituent.
(b) Opioid Receptor Ligands
- U-51754: While structurally distinct due to its cyclohexyl-dimethylamino group, U-51754 highlights the role of dichlorophenyl moieties in receptor binding. Its κOR selectivity contrasts with the target compound’s KRAS-focused activity, underscoring how substituents dictate functional divergence .
(c) Anticancer and Antimicrobial Derivatives
- N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide : This patented compound demonstrates the therapeutic versatility of dichlorophenyl-acetamide scaffolds. Its benzothiazole substitution enhances antimicrobial activity, whereas the target compound’s dimethoxyphenyl group prioritizes membrane interaction in cancer cells .
Molecular and Pharmacokinetic Differences
- Hydrophobicity: The dimethoxyphenylmethylamino group in the target compound increases hydrophobicity compared to propanil, likely enhancing membrane permeability .
- Receptor Specificity: Unlike U-51754, the target compound lacks nitrogen-rich cyclic structures critical for opioid receptor binding, explaining its non-opioid mechanism .
- Synthetic Complexity : The discontinued status of the target compound (as per CymitQuimica records) contrasts with commercially available analogs like propanil, reflecting challenges in large-scale synthesis .
Research Findings and Limitations
- KRAS Inhibition: The target compound’s ability to disrupt KRAS-membrane association was demonstrated in vitro, with IC₅₀ values comparable to other early-stage KRAS inhibitors.
- Toxicity Profile: Limited toxicity data exist, though structurally related dichlorophenyl compounds (e.g., propanil) are known for moderate environmental persistence and species-specific toxicity .
Biological Activity
N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide, with the CAS number 1049727-35-6, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H20Cl2N2O3
- Molecular Weight : 383.27 g/mol
- CAS Number : 1049727-35-6
The compound features a dichlorophenyl group and a dimethoxyphenyl group, which may contribute to its biological activity through various mechanisms.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines have shown that related compounds demonstrate growth-inhibitory effects. For example, compounds with similar structural motifs have been reported to inhibit cell proliferation in HT29 colorectal cancer cells effectively .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 12.5 |
| Compound B | MCF-7 | 8.3 |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Antiviral Activity
Recent studies have indicated that derivatives of this compound may possess antiviral properties:
- HAdV Inhibition : Some analogs have shown promising results against human adenoviruses (HAdV), with selectivity indexes greater than 100 compared to standard treatments like niclosamide .
Efficacy Data
| Compound | Target Virus | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound X | HAdV | 0.27 | >100 |
| This compound | TBD | TBD | TBD |
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in MDPI highlighted the structure-activity relationship (SAR) of related compounds and how modifications can enhance their anticancer efficacy. The presence of electron-withdrawing groups was crucial for activity .
- Antiviral Mechanism Exploration : Another investigation into the antiviral properties revealed that certain structural features significantly improve the selectivity and potency against viral targets .
Q & A
Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide, and how can structural purity be validated?
A common approach involves coupling 2-[(3,4-dimethoxyphenyl)methyl]amino propanoic acid with 2,5-dichloroaniline derivatives using coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in chlorinated solvents (e.g., dichloromethane). Post-synthesis, oxidative or reductive steps may refine intermediates. Structural validation requires:
- 1H-NMR : To confirm substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in dichlorophenyl at δ 7.2–7.5 ppm).
- Melting Point Analysis : Compare with literature values for consistency.
- TLC (Rf values) : Monitor reaction progress and purity .
Q. What safety protocols are critical when handling this compound in the laboratory?
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for this compound?
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3; methoxy groups may show slight shifts.
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted aniline derivatives).
- Cross-Validation : Reference crystallographic data (e.g., dihedral angles from X-ray studies) to confirm spatial arrangements of substituents .
Advanced Research Questions
Q. How do structural conformations (e.g., dihedral angles) of this compound influence its intermolecular interactions?
X-ray crystallography reveals that the dichlorophenyl and dimethoxyphenyl groups adopt distinct dihedral angles (e.g., 54.8°–77.5°), creating steric hindrance. This affects:
- Hydrogen Bonding : N–H⋯O interactions form R₂²(10) dimer motifs, stabilizing crystal lattices.
- Solubility : Planar amide groups enhance polar interactions, while bulky substituents reduce aqueous solubility .
Q. What methodologies are effective for structure-activity relationship (SAR) studies of analogs with modified aryl groups?
- Substituent Variation : Replace 3,4-dimethoxy with methylenedioxy or fluorobenzyl groups (see ).
- Biological Assays : Test inhibitory activity against bacterial enzymes (e.g., Pseudomonas aeruginosa) using MIC (Minimum Inhibitory Concentration) protocols.
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., Hammett σ values) with activity .
Q. How can researchers address conflicting bioactivity data in different assay systems?
- Assay Optimization : Standardize conditions (pH, temperature) to minimize variability.
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity.
- Dose-Response Curves : Validate EC₅₀ values across multiple replicates to ensure reproducibility .
Data Contradiction Analysis
Q. Why might crystallographic data show multiple molecular conformations in the asymmetric unit?
Steric repulsion between the dichlorophenyl and dimethoxyphenyl groups can lead to rotational flexibility. For example, three conformers in the asymmetric unit () exhibit dihedral angle differences (44.5°–77.5°), reflecting dynamic packing effects. Researchers should:
- Compare Unit Cells : Ensure data collection at consistent temperatures.
- Use Dynamic NMR : Probe rotational barriers in solution .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
